molecular formula C11H12N2O3 B7904160 methyl 6-amino-5-methoxy-1H-indole-2-carboxylate

methyl 6-amino-5-methoxy-1H-indole-2-carboxylate

Cat. No. B7904160
M. Wt: 220.22 g/mol
InChI Key: NUEAMEKYUIPKTC-UHFFFAOYSA-N
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Patent
US09115128B2

Procedure details

To a solution of 3-(5-methoxy-2,4-dinitro-phenyl)-2-oxo-propionic acid methyl ester (about 100.0 g, 0.32 mol) in a mixture of dichloromethane and methanol (about 1.5 L), 10% Pd/C (about 30 g, 50% wet) is added at about 25° C. The reaction mixture is stirred under hydrogen atmosphere at a temperature of about 25° C. over a period of about 4 hours. The resulting reaction mixture is filtered through celite pad and concentrated under reduced pressure to yield the product [6-amino-5-methoxy-1H-indole-2-carboxylic acid methyl ester] as yellow color solid (about 59 g, 80%).
Name
3-(5-methoxy-2,4-dinitro-phenyl)-2-oxo-propionic acid methyl ester
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
30 g
Type
catalyst
Reaction Step One
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:21])[C:4](=O)[CH2:5][C:6]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([N+:14]([O-])=O)=[CH:8][C:7]=1[N+:17]([O-])=O>ClCCl.CO.[Pd]>[CH3:1][O:2][C:3]([C:4]1[NH:17][C:7]2[C:6]([CH:5]=1)=[CH:11][C:10]([O:12][CH3:13])=[C:9]([NH2:14])[CH:8]=2)=[O:21]

Inputs

Step One
Name
3-(5-methoxy-2,4-dinitro-phenyl)-2-oxo-propionic acid methyl ester
Quantity
100 g
Type
reactant
Smiles
COC(C(CC1=C(C=C(C(=C1)OC)[N+](=O)[O-])[N+](=O)[O-])=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
1.5 L
Type
solvent
Smiles
CO
Name
Quantity
30 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred under hydrogen atmosphere at a temperature of about 25° C. over a period of about 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added at about 25° C
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
is filtered through celite pad
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(=O)C=1NC2=CC(=C(C=C2C1)OC)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 59 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.